molecular formula C19H16BrN3O4S3 B2408432 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 893789-49-6

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2408432
CAS No.: 893789-49-6
M. Wt: 526.44
InChI Key: KXRLMIBXRCLYCT-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, a dihydropyrimidinone core, and a thioacetamide moiety, making it a subject of interest for synthetic chemists and researchers.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S3/c1-28-14-4-2-3-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-5-12(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRLMIBXRCLYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the dihydropyrimidinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the dihydropyrimidinone intermediate.

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylated intermediate.

    Thioacetamide Formation: The final step involves the reaction of the sulfonylated intermediate with a thioacetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that related pyrimidine derivatives inhibited tumor growth in various cancer cell lines, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease management.

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition could lead to anti-inflammatory effects, which are valuable in treating conditions like arthritis.

Case Studies

Several case studies provide insights into the applications of this compound:

  • Anticancer Studies : One study reported that derivatives of this compound inhibited cell proliferation in xenograft models by targeting signaling pathways involved in cell growth.
  • Antimicrobial Efficacy : A comparative analysis demonstrated that structurally similar compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Inhibition of Inflammatory Pathways : Research indicated that related compounds effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and thioacetamide groups can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
  • 2-((5-((4-fluorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, covering its synthesis, reactions, applications, and unique features

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for antibacterial properties.
  • Pyrimidine Derivative : Often associated with various pharmacological effects.
  • Thioether Group : May enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related sulfonamide derivatives showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folic acid synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways .

Anticancer Properties

Emerging studies suggest that derivatives of pyrimidine can exhibit anticancer activity. The compound's ability to interact with cellular targets involved in cancer proliferation is an area of ongoing research. For example, some pyrimidine derivatives have demonstrated efficacy in inhibiting tumor cell growth in vitro .

Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of key metabolic enzymes, including acetylcholinesterase (AChE). Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease .

Target Interactions

The primary targets for this compound likely include:

  • Enzymes involved in inflammation : Such as cyclooxygenases (COX).
  • Bacterial enzymes : Related to folate metabolism.
  • Cellular receptors : Potentially modulating signaling pathways involved in cancer progression.

Biochemical Pathways

The compound may affect several biochemical pathways:

  • Inflammatory Pathway Modulation : By inhibiting cytokine release.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis.
  • Cancer Pathway Interference : Inhibiting growth factor signaling.

Study 1: Antimicrobial Evaluation

In a comparative study, the synthesized derivative exhibited a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Assessment

A series of experiments evaluated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha levels when treated with the compound, suggesting its anti-inflammatory efficacy .

Study 3: Anticancer Activity Investigation

In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation significantly at micromolar concentrations. This activity was attributed to apoptosis induction and cell cycle arrest .

Q & A

Q. Methodology :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio). For example, a 2<sup>3</sup> factorial design can optimize reaction time (12–24 hrs), temperature (60–80°C), and catalyst loading (5–10 mol%) .
  • In-line monitoring : FTIR or HPLC tracking of intermediates reduces side products.
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) achieves >95% purity .

Advanced: How to resolve contradictions in reported biological activities (e.g., varying IC50 values)?

Q. Approaches :

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts.
  • Metabolic stability testing : Compare results in liver microsomes vs. cell-based systems to account for degradation differences.
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-bromophenyl group with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Advanced: How can computational methods aid in designing derivatives with enhanced activity?

  • Quantum chemical calculations : Predict binding affinity using density functional theory (DFT) to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity early in design .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

  • Pull-down assays : Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography.
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes.
  • Kinetic studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible mechanisms .

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